Isonipecotic Acid: A Core Technical Guide for Researchers
Isonipecotic Acid: A Core Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the basic and pharmacological properties of isonipecotic acid, a pivotal molecule in neuroscience research and a building block for novel therapeutics.
Core Chemical and Physical Properties
Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a saturated heterocyclic compound.[1] Its structure features a piperidine (B6355638) ring with a carboxylic acid substituent at the 4-position, making it a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA).[2] This structural feature is key to its biological activity.
Below is a summary of its fundamental properties:
| Property | Value | References |
| Molecular Formula | C₆H₁₁NO₂ | [3][4] |
| Molecular Weight | 129.16 g/mol | [3][4] |
| CAS Number | 498-94-2 | [3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | >300 °C | [3][4] |
| Solubility | Soluble in water, slightly soluble in methanol, insoluble in ethanol. | [5][6] |
| pKa₁ (Carboxylic Acid) | 3.73 | [1][7] |
| pKa₂ (Piperidine Nitrogen) | 10.72 | [1][7] |
| LogP | -0.08 | [1] |
Pharmacological Profile: Interaction with the GABAergic System
Isonipecotic acid's primary pharmacological significance lies in its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.
GABAA Receptor Partial Agonism
Isonipecotic acid is a moderately potent partial agonist at GABAA receptors.[2] Its efficacy varies depending on the subunit composition of the receptor complex:
| GABAA Receptor Subtype | Efficacy (Emax) | Reference |
| α₁, α₂, α₃, α₅-containing | 46-57% (Moderate-efficacy partial agonist) | [2] |
| α₄, α₆-containing | 83-104% (Full or near-full agonist) | [2] |
This differential activity at various GABAA receptor subtypes makes isonipecotic acid and its derivatives valuable tools for dissecting the physiological roles of these specific receptor populations.
GABA Transporter Inhibition
While isonipecotic acid itself is primarily characterized as a GABAA receptor agonist, its isomeric counterpart, nipecotic acid (piperidine-3-carboxylic acid), is a well-known inhibitor of GABA transporters (GATs).[8] This suggests that derivatives of isonipecotic acid could be designed to target GATs, which are responsible for the reuptake of GABA from the synaptic cleft and are significant targets for antiepileptic drugs.[9]
Experimental Protocols
Synthesis of Isonipecotic Acid
Isonipecotic acid can be synthesized via the reduction of isonicotinic acid (pyridine-4-carboxylic acid). A common method involves catalytic hydrogenation.
Protocol: Reduction of Isonicotinic Acid
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve isonicotinic acid in a suitable solvent, such as glacial acetic acid or an aqueous solution of hydrochloric acid.[3]
-
Catalyst: Add a platinum-based catalyst, typically platinum oxide (PtO₂).[3]
-
Hydrogenation: Pressurize the vessel with hydrogen gas and heat the mixture. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the vessel and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Isolation: The product, isonipecotic acid, can be isolated by evaporation of the solvent. If the reaction is performed in hydrochloric acid, the hydrochloride salt of isonipecotic acid will be formed.[3]
-
Purification: The crude product can be purified by recrystallization from water or ethanol.[9]
Synthesis and purification workflow for isonipecotic acid.
Analytical Characterization: HPLC
High-performance liquid chromatography (HPLC) is a standard method to assess the purity of isonipecotic acid and its derivatives.
Protocol: Reversed-Phase HPLC for Isonipecotic Acid Hydrochloride
-
Column: A C18 reversed-phase column (e.g., Newcrom R1) is suitable.
-
Mobile Phase: A simple isocratic mobile phase can be used, consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is appropriate as isonipecotic acid lacks a strong chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent mixture.
-
Analysis: Inject the sample onto the column and monitor the elution profile. The purity is determined by the relative area of the main peak.
Pharmacological Evaluation: Whole-Cell Patch-Clamp Electrophysiology
To characterize the effects of isonipecotic acid on GABAA receptors, the whole-cell patch-clamp technique is employed on neurons or cell lines expressing specific GABAA receptor subtypes.
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Prepare primary neuronal cultures or transfected cell lines (e.g., HEK293 cells) expressing the GABAA receptor subtypes of interest.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Glass micropipettes with a resistance of 3-5 MΩ are filled with an internal solution containing a chloride salt (e.g., CsCl) to allow for the measurement of chloride currents.
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, allowing electrical access to the cell's interior.
-
Drug Application: Isonipecotic acid is applied to the cell at various concentrations using a perfusion system.
-
Data Acquisition: The resulting chloride currents flowing through the GABAA receptors are recorded in voltage-clamp mode. The potency (EC₅₀) and efficacy (Emax) of isonipecotic acid are determined by constructing a concentration-response curve.[1]
Signaling Pathway Context: The GABAergic Synapse
Isonipecotic acid exerts its effects within the context of the GABAergic synapse. The following diagram illustrates the key components and processes involved.
Simplified diagram of a GABAergic synapse showing the site of action for isonipecotic acid.
This guide serves as a foundational resource for understanding the core properties and research applications of isonipecotic acid. Its unique pharmacological profile continues to make it a valuable tool in the ongoing exploration of the GABAergic system and the development of novel therapies for neurological and psychiatric disorders.
References
- 1. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. Isonipecotic Acid [drugfuture.com]
- 4. chempanda.com [chempanda.com]
- 5. researchgate.net [researchgate.net]
- 6. Isonipecotic acid | GABA Receptor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isonipecotic acid synthesis - chemicalbook [chemicalbook.com]
